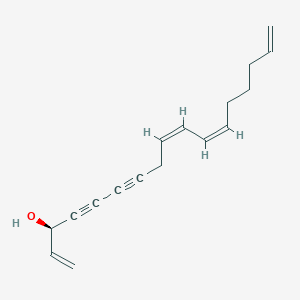
Hancinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is naturally found in various fruits and vegetables, including mushrooms, pumpkins, and seaweed . Mannitol is widely used as a low-calorie sweetener due to its poor absorption by the intestines . Additionally, it has significant medical applications, such as reducing intracranial and intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannitol can be synthesized through the hydrogenation of fructose or glucose. This process involves the reduction of the aldehyde or ketone group to a hydroxyl group, resulting in the formation of mannitol .
Industrial Production Methods: Traditionally, mannitol was produced from kelp, but this method was replaced due to high water and energy consumption . Currently, biotechnological production methods, including fermentation engineering, protein engineering, and metabolic engineering, are preferred due to their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, under alkaline conditions, mannitol reacts with ferric chloride to form a brownish-yellow precipitate .
Common Reagents and Conditions:
Oxidation: Mannitol can be oxidized using strong oxidizing agents like nitric acid.
Reduction: Hydrogenation of fructose or glucose to produce mannitol.
Substitution: Mannitol can undergo substitution reactions, such as the preparation of dibromomannitol using bromine water.
Major Products: The major products formed from these reactions include dibromomannitol and other derivatives used in various applications .
Scientific Research Applications
Mannitol has a wide range of scientific research applications:
Chemistry: Used as a standard in various analytical techniques.
Biology: Employed in studies related to osmotic stress and plant physiology.
Industry: Utilized as a low-calorie sweetener and in the production of pharmaceuticals.
Mechanism of Action
Mannitol acts as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma . This mechanism helps reduce cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure .
Comparison with Similar Compounds
Mannitol is similar to other sugar alcohols such as sorbitol, xylitol, and erythritol. it is unique due to its specific applications and properties:
Sorbitol: Similar in structure but differs in the orientation of hydroxyl groups at the C-2 position.
Xylitol: Used primarily as a sweetener with dental benefits.
Erythritol: Known for its high digestive tolerance and low caloric value.
Mannitol stands out due to its extensive medical applications and its role as an osmotic diuretic .
Properties
CAS No. |
108864-50-2 |
|---|---|
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1S,4R,5R,7S)-6-(3,4-dimethoxyphenyl)-4-hydroxy-3-methoxy-4,7-dimethyl-1-prop-2-enylbicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C22H28O5/c1-7-10-22-12-17(27-6)21(3,24)19(20(22)23)18(13(22)2)14-8-9-15(25-4)16(11-14)26-5/h7-9,11-13,18-19,24H,1,10H2,2-6H3/t13-,18?,19-,21-,22+/m0/s1 |
InChI Key |
JBYGAWPYVWTNRG-KTHGADAFSA-N |
SMILES |
CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Isomeric SMILES |
C[C@H]1C([C@H]2C(=O)[C@@]1(C=C([C@]2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Synonyms |
1'-allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo (3.2.1) oct-5'-ene hancinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)


![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)

![(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B8661.png)



![3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one](/img/structure/B8675.png)


